2,2-Dimethyl-1-phenylcyclopropan-1-amine

Vue d'ensemble

Description

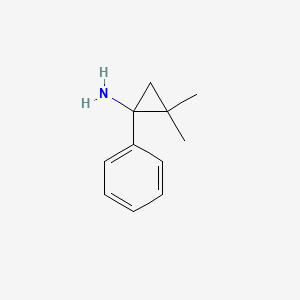

2,2-Dimethyl-1-phenylcyclopropan-1-amine is an organic compound with the molecular formula C11H15N. It is a cyclopropane derivative characterized by a phenyl group and two methyl groups attached to the cyclopropane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylcyclopropan-1-amine typically involves the reaction of acetophenone with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired cyclopropane derivative .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethyl-1-phenylcyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for more complex organic molecules, facilitating the development of new chemical entities.

- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms.

Biology

- Biological Activity : Investigated for its interactions with biological targets, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This inhibition can lead to significant changes in gene expression and cellular functions .

Medicine

- Therapeutic Potential : Explored for its potential in treating conditions like acute myeloid leukemia (AML) by promoting differentiation in cancer cells through LSD1 inhibition. This mechanism alters transcriptional profiles and affects cellular behavior .

Industry

- Specialty Chemicals Production : Utilized in the synthesis of various specialty chemicals and materials that have applications across different sectors.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Tranylcypromine | Monoamine oxidase inhibitor | Treatment of depression |

| 2-Phenylcyclopropan-1-amine | Similar structural features | Investigated for various neuropsychiatric conditions |

The presence of two methyl groups enhances the selectivity and potency of 2,2-Dimethyl-1-phenylcyclopropan-1-amine compared to its analogs.

Acute Myeloid Leukemia

Research has shown that pharmacological inhibition of LSD1 using this compound promotes differentiation in AML cells with MLL translocations. In vitro studies demonstrated that treatment led to significant changes in histone modification patterns and gene expression profiles associated with differentiation .

Neuropsychiatric Disorders

Investigations into the compound's effects on cognitive dysfunction suggest potential therapeutic applications in treating neuropsychiatric disorders. The modulation of epigenetic factors by this compound may influence cognitive functions and behavioral outcomes in patients with dementia .

Toxicological Considerations

While showing promising biological activity, safety profiles need consideration. The compound has been noted to cause skin irritation and is harmful if ingested. Further studies are necessary to evaluate long-term effects and potential toxicity in clinical settings.

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-1-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as lysine-specific demethylase 1 (LSD1), by binding to the active site and preventing substrate access. This inhibition can lead to changes in gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Tranylcypromine: A monoamine oxidase inhibitor used in the treatment of depression.

2-Phenylcyclopropan-1-amine: A related compound with similar structural features but lacking the dimethyl groups

Uniqueness: 2,2-Dimethyl-1-phenylcyclopropan-1-amine is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds .

Activité Biologique

2,2-Dimethyl-1-phenylcyclopropan-1-amine (CAS No. 109296-40-4) is an organic compound that exhibits notable biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is characterized by a cyclopropane ring with a phenyl group and two methyl groups, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

The compound can be synthesized through the reaction of acetophenone with dimethylamine in the presence of a base, leading to the formation of the cyclopropane derivative.

The primary mechanism of action for this compound involves its interaction with LSD1. LSD1 is an enzyme that demethylates lysine residues on histones, influencing gene expression and cellular functions. By inhibiting LSD1, this compound can alter transcriptional profiles and promote differentiation in cancer cells, particularly in acute myeloid leukemia (AML) models .

Enzyme Inhibition

Research indicates that this compound effectively inhibits LSD1 activity. This inhibition leads to:

- Increased levels of mono- and dimethylated histones.

- Changes in gene expression associated with differentiation in AML cells .

Case Studies

- Acute Myeloid Leukemia :

- Neuropsychiatric Disorders :

- Investigations into the pharmacogenomics related to cognitive dysfunction suggest that compounds affecting LSD1 may have therapeutic potential in treating neuropsychiatric disorders. The modulation of epigenetic factors by this compound could influence cognitive functions and behavioral outcomes in dementia patients .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Tranylcypromine | Monoamine oxidase inhibitor | Treatment of depression |

| 2-Phenylcyclopropan-1-amine | Similar structural features | Investigated for various neuropsychiatric conditions |

The presence of two methyl groups on the cyclopropane ring enhances the selectivity and potency of this compound as an enzyme inhibitor compared to its analogs.

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound has been noted to cause skin irritation and is harmful if ingested . Further studies are required to evaluate its long-term effects and potential toxicity in clinical settings.

Propriétés

IUPAC Name |

2,2-dimethyl-1-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSHOUUMXJSRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109296-40-4 | |

| Record name | 2,2-dimethyl-1-phenylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.